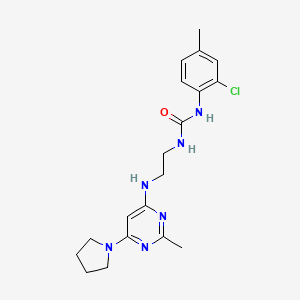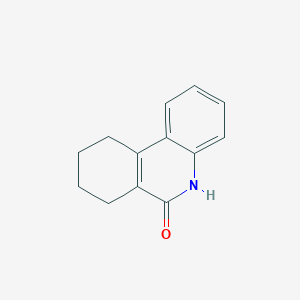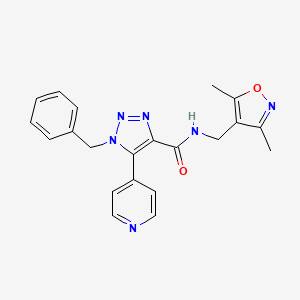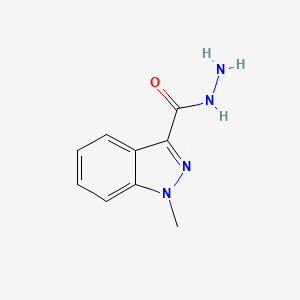
(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a synthetic compound belonging to a class of chemicals known for their diverse biological and pharmacological properties. Its complex structure includes azepane, sulfonyl, phenyl, piperazine, and methanone groups, making it an intriguing subject for various fields of research.
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: : Typically involves multi-step organic synthesis techniques. One approach might include the condensation of an azepane derivative with a sulfonyl chloride followed by coupling with a phenyl piperazine derivative.
Reaction Conditions: : These reactions often require controlled temperature and pH conditions, the use of catalysts, and inert atmospheres to prevent undesirable side reactions.
Industrial Production Methods
Industrial production can involve large-scale batch processes, often optimizing yield and purity through continuous flow chemistry and advanced purification techniques like crystallization and chromatography.
Types of Reactions it Undergoes
Oxidation: : Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : May undergo reduction reactions to simplify its structure or alter its chemical properties.
Substitution: : Exhibits nucleophilic and electrophilic substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents.
Major Products
The reactions can lead to derivatives with varied biological activities, depending on the position and nature of substituents introduced.
Chemistry
Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
Explored for potential therapeutic applications, including its role as an antagonist or agonist for certain receptors.
Industry
Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism
The compound interacts with specific molecular targets, possibly including enzymes, receptors, or ion channels.
It can form covalent or non-covalent bonds with these targets, altering their function and triggering downstream effects.
Molecular Targets and Pathways
Inhibits or activates certain enzymes, impacting metabolic pathways.
Binds to receptors, influencing cell signaling processes.
Similar Compounds
(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-methylphenyl)piperazin-1-yl)methanone
(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-bromophenyl)piperazin-1-yl)methanone
Uniqueness
The presence of the 3-chlorophenyl group imparts unique electronic and steric properties, potentially enhancing its biological activity compared to analogs with different substituents.
By dissecting its preparation, reactions, applications, and mechanisms, we can appreciate the intricate dance of atoms and bonds that make this compound a molecule of significance across multiple disciplines.
Propiedades
IUPAC Name |
[4-(azepan-1-ylsulfonyl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S/c24-20-6-5-7-21(18-20)25-14-16-26(17-15-25)23(28)19-8-10-22(11-9-19)31(29,30)27-12-3-1-2-4-13-27/h5-11,18H,1-4,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKNKMRYSNDKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2855175.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)
![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)
![(2R,3As,5R,6aS)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2855181.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2855182.png)
![N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide](/img/structure/B2855183.png)

![3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2855190.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2855192.png)
![Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2855193.png)

![2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2855195.png)
